Product packaging for [2,2'-Bipyridine]-5-carbonitrile(Cat. No.:CAS No. 1802-28-4)

[2,2'-Bipyridine]-5-carbonitrile

Cat. No.: B156175
CAS No.: 1802-28-4
M. Wt: 181.19 g/mol
InChI Key: PXIRMJXGWBMBHR-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H7N3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3 B156175 [2,2'-Bipyridine]-5-carbonitrile CAS No. 1802-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIRMJXGWBMBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462241
Record name [2,2'-Bipyridine]-5-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60462241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-28-4
Record name [2,2'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Bipyridine Derivatives in Contemporary Chemistry

Bipyridine and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. nih.govnih.gov These compounds, consisting of two interconnected pyridine (B92270) rings, act as chelating ligands, binding to metals through their nitrogen atoms. wikipedia.orgwikipedia.org This chelating ability is fundamental to their diverse applications, which span from catalysis and materials science to the development of photosensitizers and biologically active molecules. nih.govresearchgate.net

The versatility of the bipyridine scaffold allows for the introduction of various functional groups, which can fine-tune the electronic and steric properties of the resulting ligands. researchgate.net This adaptability has fueled extensive research into creating new bipyridine derivatives with tailored functionalities for specific applications. nih.govresearchgate.net

Role of the 5 Cyanobipyridine Moiety in Modulating Ligand Properties and Reactivity

The introduction of a cyano (-C≡N) group at the 5-position of the bipyridine ring system in [2,2'-Bipyridine]-5-carbonitrile significantly alters its electronic properties. smolecule.com The electron-withdrawing nature of the nitrile group decreases the electron density on the pyridine (B92270) rings. smolecule.com This modification has a profound impact on the ligand's coordination behavior.

This altered electronic landscape can influence the binding affinity and reactivity of the ligand towards metal centers. smolecule.com For instance, the coordination of a 4-cyanopyridine (B195900) ligand to cobalt(II) porphyrins has been shown to influence the structural and electronic properties of the resulting complexes. nih.gov The electron-accepting character of the cyanopyridine ligand plays a crucial role in these interactions. nih.gov

PropertyDescription
IUPAC Name This compound
CAS Number 1802-28-4
Molecular Formula C11H7N3
Molecular Weight 181.198 g/mol
SMILES N#Cc1ccc(nc1)-c1ccccn1
InChIKey PXIRMJXGWBMBHR-UHFFFAOYSA-N

Table 1: Chemical Identification of this compound. Data sourced from Matrix Fine Chemicals. matrix-fine-chemicals.com

Catalytic Applications of 2,2 Bipyridine 5 Carbonitrile Complexes

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Bipyridine ligands, in general, are cornerstones of homogeneous catalysis, forming stable, soluble complexes with a wide range of transition metals. mdpi.comrsc.org These complexes are active in numerous organic transformations. mdpi.com However, based on available scientific literature, the specific ligand [2,2'-Bipyridine]-5-carbonitrile is not widely employed as a ligand in discrete, molecular complexes for homogeneous catalysis. Its primary role appears to be as a specialized building block for the construction of solid-state, heterogeneous catalysts.

Environmental Remediation Processes

In the context of environmental remediation, certain ruthenium-bipyridine complexes are known to participate in the photodegradation of pollutants. For example, some Ru(II)(2,2′-bipyridine) complexes can undergo autocatalytic photodegradation in the presence of hydrogen peroxide, a process relevant to the decomposition of harmful substances. rsc.org Polyhydride complexes of metals like rhenium and iridium, often supported by ligands including bipyridines, are also studied for their potential in environmentally significant reactions. rsc.org Despite these general applications for the broader bipyridine family, specific, well-documented instances of homogeneous catalysis for environmental remediation using molecular this compound complexes are not prominent in the current literature. The utility of this particular ligand is more clearly demonstrated in heterogeneous photocatalytic systems.

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recyclability. The this compound ligand is an exemplary building block for creating robust heterogeneous catalysts by anchoring metal complexes within porous solid supports.

Integration into Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bipyridine unit is a highly sought-after functional group for inclusion in MOF linkers because it provides a strong chelating site for catalytically active metal ions that is distinct from the structural metal nodes of the framework.

While the direct use of this compound as a linker is plausible, a common strategy involves the use of its dicarboxylate analogue, [2,2'-bipyridine]-5,5'-dicarboxylic acid, to which the nitrile is a direct synthetic precursor. This dicarboxylate linker is used to build highly stable zirconium-based MOFs, such as UiO-67. Once synthesized, the open bipyridine sites within the MOF can be metalated, for example with palladium, to create highly efficient and recyclable heterogeneous catalysts for reactions like the Suzuki-Miyaura cross-coupling. The porous and crystalline nature of the MOF ensures that the catalytic sites are well-defined and accessible to substrates.

Utilization in Covalent Triazine Frameworks (CTFs) for Enhanced Catalytic Activity

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their exceptional chemical stability. The [2,2'-bipyridine]-5,5'-dicarbonitrile ligand is a key component in the synthesis of advanced CTFs for catalysis. The nitrile groups are particularly suited for the trimerization reaction that forms the triazine rings of the framework.

A notable application is in the creation of a ruthenium-embedded CTF for the photocatalytic reduction of CO₂. In this system, [2,2'-bipyridine]-5,5'-dicarbonitrile serves as the bipyridine-containing linker. The resulting framework acts as a porous macroligand that immobilizes ruthenium carbonyl species. This heterogeneous catalyst demonstrates exceptional performance for the reduction of CO₂ to formic acid under visible light, significantly outperforming comparable homogeneous catalysts which tend to deactivate quickly.

Catalyst SystemProduct Selectivity (Formic Acid)Activity (µmol·g⁻¹·h⁻¹)Catalyst Type
Ru-embedded CTF98.5%6,270Heterogeneous
Homogeneous Ru(dcbpy)(CO)₂Cl₂-Deactivates in < 1 hourHomogeneous

This table presents a comparison of a heterogeneous catalyst using a [2,2'-bipyridine]-5,5'-dicarbonitrile linker versus a similar homogeneous catalyst for the photocatalytic reduction of CO₂.

Photocatalytic Processes

Photocatalysis utilizes light to drive chemical reactions, and bipyridine complexes, particularly those of ruthenium and rhenium, are renowned for their photosensitizing properties. researchgate.netrsc.orgrsc.org The this compound ligand and its derivatives are instrumental in constructing sophisticated materials for photocatalysis, especially for applications in solar fuel production and environmental remediation.

The primary role of the bipyridine ligand in these systems is to absorb light and facilitate charge separation, a critical step in any photocatalytic cycle. The integration of these photoactive bipyridine complexes into solid frameworks like CTFs and COFs is a key strategy to enhance their stability and efficiency.

For instance, the previously mentioned Ru-embedded CTF built from [2,2'-bipyridine]-5,5'-dicarbonitrile is a prime example of a highly effective photocatalyst. The framework not only supports the catalytic sites but also participates in the light-harvesting and charge-transfer processes. Similarly, rhenium tricarbonyl complexes bearing bipyridine ligands are well-established molecular electrocatalysts for the selective reduction of CO₂ to CO. rsc.org Integrating these Re(bpy) fragments into Covalent Organic Frameworks (COFs) allows for their immobilization on electrode surfaces, creating robust systems for electro- and photocatalytic CO₂ reduction. rsc.org These supported systems effectively combine the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems, paving the way for practical applications in converting CO₂ into valuable chemical feedstocks.

Carbon Dioxide Reduction Catalysis

The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO), formic acid (HCOOH), and methane (B114726) (CH₄) is a critical area of research for sustainable energy solutions. Metal complexes containing bipyridine ligands are among the most studied molecular catalysts for this purpose. The catalytic cycle typically involves the reduction of the metal complex, followed by coordination to CO₂ and subsequent proton-coupled electron transfer steps to yield the final products.

A closely related and extensively studied ligand is [2,2'-Bipyridine]-5,5'-dicarbonitrile. The two electron-withdrawing nitrile groups in this ligand significantly impact the electronic properties of its metal complexes. For example, covalent triazine frameworks (CTFs) embedded with ruthenium and using [2,2'-Bipyridine]-5,5'-dicarbonitrile as a linker have demonstrated exceptional activity and selectivity for the photocatalytic reduction of CO₂ to formic acid. These frameworks achieve a high selectivity of 98.5% and a remarkable activity of 6,270 µmol·g⁻¹·h⁻¹ under visible light. The nitrile groups are thought to stabilize the charge-separated state in the Ru-CTFs, facilitating the efficient conversion of CO₂.

In another example, rhenium coordinating polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid have been synthesized and investigated for electrochemical CO₂ reduction. escholarship.org These polymeric materials, when cast as thin films on electrodes, show catalytic activity for the selective reduction of CO₂. escholarship.org While the carboxylate groups have different electronic effects than a nitrile group, these studies highlight the importance of functionalization at the 5 and 5' positions of the bipyridine ligand in designing effective catalysts.

Based on these findings, a hypothetical metal complex of this compound would be expected to exhibit a more positive reduction potential compared to its unsubstituted bipyridine counterpart due to the electron-withdrawing nature of the nitrile group. This could potentially lower the overpotential required for CO₂ reduction. However, the asymmetric nature of the substitution might also introduce different coordination geometries and electronic distributions that could lead to unique catalytic pathways or selectivities compared to the symmetrically substituted [2,2'-Bipyridine]-5,5'-dicarbonitrile.

Table 1: Comparison of Ligands in Catalytic CO₂ Reduction

LigandMetal CenterCatalytic SystemKey FindingsReference
[2,2'-Bipyridine]-5,5'-dicarbonitrileRutheniumPhotocatalytic (Ru-embedded CTF)High selectivity (98.5%) and activity (6,270 µmol·g⁻¹·h⁻¹) for formic acid production.
2,2'-Bipyridine-5,5'-biscarboxylic acidRheniumElectrochemical (Coordination Polyamide)Active for selective CO₂ reduction when fabricated into thin films. escholarship.org
This compound(Hypothetical)(Hypothetical)Expected to have a more positive reduction potential than unsubstituted bipyridine complexes.N/A

Photo-driven Transformations in Metal-Bipyridine Systems

Metal-bipyridine complexes, particularly those of ruthenium and iridium, are renowned for their rich photophysical properties and their application as photosensitizers in a variety of light-driven chemical transformations. Upon absorption of light, these complexes can reach a long-lived metal-to-ligand charge transfer (MLCT) excited state, which can then participate in energy or electron transfer processes to initiate catalytic reactions.

The introduction of a nitrile group at the 5-position of the bipyridine ligand, as in this compound, would be expected to significantly influence the photophysical properties of its metal complexes. The electron-withdrawing nature of the nitrile group can lower the energy of the ligand's π* orbitals. In a metal complex, this would likely lead to a red-shift in the MLCT absorption and emission bands compared to the unsubstituted bipyridine complex. More importantly, it can affect the lifetime and energy of the excited state, which are critical parameters for photocatalytic efficiency.

While direct studies on the photo-driven transformations using this compound complexes are not prominent in the literature, research on other nitrile-substituted bipyridines provides a strong basis for prediction. For instance, ruthenium complexes with 4-methyl-2,2'-bipyridine-4'-carbonitrile as an auxiliary ligand have been shown to exhibit a significant increase in the lifetime and quantum yield of emission of the lowest ³MLCT excited state. acs.org This enhancement of photosensitizing properties makes them more effective in processes like singlet oxygen generation. acs.org

Furthermore, the general field of photocatalysis often utilizes semiconductor materials, and the selectivity of these transformations is a key area of research. acs.org Bipyridine-based molecular catalysts can be anchored to semiconductor surfaces to enhance light harvesting and charge separation, thereby improving photocatalytic efficiency. The nitrile group in this compound could potentially serve as an anchoring group or influence the electronic coupling between the molecular catalyst and the semiconductor surface.

Mechanistic Investigations of Catalytic Activity and Ligand Participation

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. In the context of bipyridine-based catalysts, the ligand is rarely a passive spectator. It actively participates in the catalytic cycle by modulating the electronic properties of the metal center, stabilizing reactive intermediates, and in some cases, directly participating in bond-making or bond-breaking steps.

For CO₂ reduction catalyzed by rhenium-bipyridine complexes, the mechanism generally involves a two-electron reduction of the complex to form a catalytically active species. escholarship.org This species then binds to CO₂, and through a series of proton and electron transfer steps, releases the reduced product and regenerates the catalyst. escholarship.org The electron-withdrawing nitrile group in this compound would facilitate the initial reduction steps of the metal complex.

In photo-driven transformations, the ligand plays a central role in the initial light absorption and the properties of the resulting excited state. The distribution of the excited state electron density over the bipyridine ligand is influenced by the substituents. For a complex of this compound, the electron density in the MLCT excited state would likely be localized on the pyridine (B92270) ring bearing the nitrile group. This localization could influence the subsequent reactivity of the excited state, for example, in its interaction with a substrate molecule.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanistic details. While specific DFT studies on this compound complexes are not readily found, such studies on related systems have provided deep insights. For example, DFT calculations on Ru(II) complexes with 2,2'-bipyridine-6,6'-dicarboxylate ligands have helped to understand the electronic effects of the ligand on the catalytic water oxidation process. acs.org Similar computational investigations on a hypothetical [M(this compound)]ⁿ⁺ complex could predict its electronic structure, redox potentials, and the energies of key catalytic intermediates, thereby guiding future experimental work.

Photophysical and Spectroscopic Investigations of 2,2 Bipyridine 5 Carbonitrile and Its Complexes

Luminescence Properties and Mechanisms

Complexes of [2,2'-Bipyridine]-5-carbonitrile and its derivatives are known to exhibit luminescence, a property that is highly sensitive to the metal center, the molecular environment, and the specific substitutions on the bipyridine core. acs.org The electron-withdrawing nature of the nitrile group plays a crucial role in modulating the energy levels of the molecular orbitals, which directly impacts the emission properties. acs.org

The fluorescence of bipyridine-based compounds is intrinsically linked to their structure and state of matter. While the parent 2,2'-bipyridine (B1663995) ligand itself fluoresces, it does so with a low quantum yield. aau.edu.et However, the introduction of substituents and coordination to metal ions can dramatically alter the emission intensity.

Research on derivatives such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles reveals remarkable fluorescence behavior. In powder form, these compounds can be intensely fluorescent, with absolute quantum yields reaching as high as 92.9%. chimicatechnoacta.ru In solution, however, the quantum yields are noted to be significantly lower. chimicatechnoacta.ru This difference highlights the role of intermolecular interactions and molecular rigidity in promoting radiative decay pathways.

For metal complexes, the quantum yield is dependent on the specific metal ion. Studies on chiral 2,2'-bipyridine ligands have shown that the fluorescence quantum yield often increases in the order of ligand < cadmium(II) complex < zinc(II) complex, demonstrating that the metal center can enhance emission. rsc.org In contrast, some metal ions like Cu²⁺ and Hg²⁺ can act as fluorescence quenchers. nih.gov The change in quantum yield upon metal binding is complex; for some systems, like 5-arylvinyl-5'-methyl-2,2'-bipyridyl zinc complexes, the change does not show a simple correlation with the electronic properties of the substituent on the ligand. nih.gov This complexity arises from the interplay between how coordination affects both radiative and non-radiative decay rates. nih.gov

Table 1: Photophysical Properties of Selected Bipyridine-Carbonitrile Derivatives

Compound/Complex Medium Emission Max (λem) Quantum Yield (Φ) Stokes Shift (nm)
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles (powder) Solid - up to 92.9% -
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles (solution) Acetonitrile (B52724) - Low up to 241

Data compiled from studies on bipyridine-carbonitrile derivatives and substituted bipyridine complexes. acs.orgchimicatechnoacta.ru

Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of many bipyridine complexes and is indicative of their environmental sensitivity. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule.

Complexes containing bipyridine ligands often display intriguing solvatochromic behavior that depends on the solvent's properties, such as its hydrogen bond donation ability. nih.gov For instance, a cobalt(III) complex with 5,5'-dimethyl-2,2'-bipyridine shows distinct changes in its absorption spectrum that are attributed to hydrogen bonding between solvent molecules and the co-ligand. nih.gov Similarly, a samarium(III)-bipyridine complex exhibits a redshift in its absorption band when the solvent is changed from water to acetonitrile or methanol. researchgate.net

The environmental sensitivity can be particularly unusual. A ruthenium(II) complex featuring a non-symmetrically substituted dicarboxy-bipyridine ligand displays a strongly red-shifted emission in aqueous solution. acs.org Its excited-state lifetime surprisingly increases with rising temperature, a phenomenon ascribed to specific interactions with the protic solvent. acs.org Furthermore, derivatives like 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles exhibit very large Stokes shifts in solution, which is a critical property for applications in biological imaging as it minimizes self-absorption. chimicatechnoacta.ru

Time-Resolved Spectroscopy and Ultrafast Excited-State Dynamics

To understand the complete photophysical picture, it is essential to investigate the transient events that occur on extremely short timescales following photoexcitation. Time-resolved spectroscopic techniques are indispensable for this purpose.

Femtosecond transient absorption spectroscopy is a powerful technique used to probe the initial steps of photo-induced processes, such as energy transfer and charge separation, which occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.govaps.org The method involves exciting a sample with an ultrashort 'pump' pulse and monitoring the changes in absorption with a time-delayed 'probe' pulse. aps.org

The characteristic optical properties of many transition metal complexes with 2,2'-bipyridine ligands stem from metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In this process, absorption of light promotes an electron from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligand.

The presence of the electron-withdrawing nitrile group on the this compound ligand is expected to lower the energy of the ligand's π* orbitals. This modification directly influences the energy and nature of the MLCT state. The relaxation dynamics from these MLCT states are critical. In [Ru(bpy)₃]²⁺, the initial excitation populates a singlet MLCT (¹MLCT) state, which rapidly converts to a triplet MLCT (³MLCT) state via intersystem crossing. nih.gov

The electron density distribution in these excited states dictates the subsequent chemical or physical processes. The solvent can play a significant role in these dynamics. For example, in an iron(II) complex, [Fe(bpy)(CN)₄]²⁻, the initially populated MLCT state undergoes an ultrafast conversion to a secondary excited state before returning to the ground state on a picosecond timescale, with the dynamics showing significant sensitivity to the solvent's Lewis acidity.

Optical Sensing and Probing Applications

The sensitivity of the luminescence of bipyridine-based ligands to their environment makes them excellent candidates for developing optical sensors. The this compound scaffold and its derivatives have shown particular promise as fluorescent probes for detecting metal ions. chimicatechnoacta.rursc.orgmdpi.com

Derivatives such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been identified as effective and selective probes for certain metal cations. chimicatechnoacta.ru When these compounds are in a tetrahydrofuran (B95107) (THF) solution, the addition of Zn²⁺ cations leads to a significant increase in emission intensity accompanied by a hypsochromic shift (a shift to shorter wavelength) of the emission maximum. chimicatechnoacta.ru This distinct optical response provides a clear signal for the presence of the target ion. Similarly, other bipyridine derivatives have been developed as ratiometric fluorescent probes for Zn²⁺. nih.gov The sensing mechanism often involves chelation of the metal ion by the bipyridine nitrogen atoms, which alters the electronic structure and rigidity of the molecule, thereby modifying its fluorescence properties. In some cases, the interaction with a metal ion like Cu²⁺ can lead to fluorescence quenching, providing an alternative "turn-off" sensing mechanism. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,2'-Bipyridine
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles
Cadmium(II)
Zinc(II)
Copper(II)
Mercury(II)
5-arylvinyl-5'-methyl-2,2'-bipyridyl
[Ru(bpy)₂(3,5-dicarboxy-2,2'-bipyridine)]²⁺
Cobalt(III)
5,5'-dimethyl-2,2'-bipyridine
Samarium(III)
Tris(2,2'-bipyridine)ruthenium(II) / [Ru(bpy)₃]²⁺
Rhenium(I)
[Fe(bpy)(CN)₄]²⁻

Fluorescent Probes for Selective Metal Ion Detection

The unique electronic landscape of this compound derivatives makes them excellent candidates for fluorescent probes that can selectively detect metal ions. The interaction between the bipyridine-nitrogen atoms and a metal ion can modulate the photoluminescent properties of the molecule, leading to a measurable signal, such as fluorescence enhancement ("turn-on") or quenching ("turn-off").

A notable example involves a series of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles which have been synthesized and studied for their chemosensory abilities. nih.gov Within this series, the compound 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile has demonstrated high selectivity as a "turn-on" fluorescent probe for cadmium (Cd²⁺) ions. nih.gov The investigation of its photophysical properties in both DMSO solution and aqueous media revealed a distinct fluorescence response in the presence of Cd²⁺. nih.gov This selectivity is crucial, as cadmium is a toxic heavy metal, and its detection is of significant environmental and biological importance. nih.govmdpi.com

The mechanism of detection is based on the complexation of the Cd²⁺ ion by the bipyridine derivative. This interaction forms a stable 1:1 metal-ligand complex, which enhances the fluorescence intensity of the probe. nih.gov The specificity for Cd²⁺ over other metal ions highlights the well-defined coordination environment created by this particular cyano-substituted bipyridine derivative.

Detailed research findings for this selective Cd²⁺ probe are summarized in the table below.

Probe Target Ion Detection Mechanism Binding Ratio (Metal:Ligand) Binding Constant (K) Limit of Detection (LoD) Solvent/Medium
4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrileCd²⁺"Turn-ON" Fluorescence1:15.2 × 10⁴ M⁻¹0.359 µMAqueous Medium/DMSO
Table 1: Characteristics of a this compound based fluorescent probe for Cadmium ion detection. nih.gov

Development of Chemo- and Biosensors based on Luminescent Complexes

The synthesis of 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles and the subsequent discovery of a selective fluorescent probe for Cd²⁺ is a prime example of chemosensor development. nih.gov Such a molecule can be considered a chemosensor because its optical properties change in response to a specific chemical species (the metal ion). nih.govnih.gov The high sensitivity, indicated by a low limit of detection in the sub-micromolar range, makes these compounds potentially suitable for practical applications in environmental monitoring or biological systems. nih.govmdpi.com

Furthermore, luminescent ruthenium(II) complexes incorporating bipyridyl-based ligands are well-known for their strong luminescence and have been developed as sensors for both pH and transition metal ions. researchgate.net By attaching a this compound derivative to a larger molecular assembly or a biological molecule, a biosensor could be constructed. For instance, a ruthenium(II) complex bearing a functionalized this compound ligand could be designed to report on the presence of specific metal ions within a cellular environment through changes in its luminescence. acs.orgresearchgate.net The principles of fluorescence quenching or enhancement upon coordination with target ions are fundamental to the function of these sensors. researchgate.net

Electrochemical and Redox Properties of 2,2 Bipyridine 5 Carbonitrile Systems

Cyclic Voltammetry Studies of the Ligand and its Metal Complexes

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of [2,2'-Bipyridine]-5-carbonitrile and its coordination compounds. CV experiments reveal information about the potentials at which oxidation and reduction events occur, the stability of the resulting species, and the kinetics of electron transfer.

Studies on ruthenium(II) complexes with substituted bipyridine ligands, including those with nitrile functionalities, demonstrate that the redox potentials can be systematically tuned. For instance, in a series of complexes with the general formula Ru(4,4′-X₂-bpy)₂(Mebpy-CN)₂, where Mebpy-CN is 4-methyl-2,2'-bipyridine-4'-carbonitrile, the oxidation and reduction potentials shift based on the electronic nature of the substituent X. acs.org The one-electron reduction process is typically centered on the bipyridine ligand that is the best electron acceptor, which in this case is the one containing the carbonitrile group. acs.org

The CV of cobalt(II) complexes with various polypyridine ligands, including bipyridine derivatives, shows multiple redox events corresponding to the Co(III)/Co(II) and Co(II)/Co(I) couples, as well as ligand-based reductions. nih.gov The potentials of these events are sensitive to the substituents on the bipyridine rings. nih.gov Similarly, the electrochemical properties of nickel(II) complexes are significantly affected by the nature of the polypyridyl ligand, with changes in the Ni(III)/Ni(II) reduction potential of up to 900 mV observed when switching between different ligands. sid.ir

In the context of rhodium complexes, [Cp*Rh] complexes supported by mono-substituted bipyridyl ligands, such as those with chloro or nitro groups, exhibit redox behavior consistent with the inductive effects of the substituents. chemrxiv.org These complexes can undergo multi-electron reductions, with the potentials being more positive than the unsubstituted parent complex. chemrxiv.org

The following table provides a summary of representative cyclic voltammetry data for related bipyridine complexes, illustrating the effect of substituents and the metal center on redox potentials.

Compound/ComplexRedox CouplePotential (V vs. ref)Reference
[Ru(4,4′-(CH₃)₂-bpy)₂(Mebpy-CN)]²⁺Ru(III)/Ru(II)E₁/₂ = +1.28 acs.org
[Ru(4,4′-(OCH₃)₂-bpy)₂(Mebpy-CN)]²⁺Ru(III)/Ru(II)E₁/₂ = +1.18 acs.org
[Ru(4,4′-(N(CH₃)₂)₂-bpy)₂(Mebpy-CN)]²⁺Ru(III)/Ru(II)E₁/₂ = +0.87 acs.org
Co(bpy)₂₂Co(III)/Co(II)Epc = +0.27, Epa = +0.38 nih.gov
Co(bpy)₂₂Co(II)/Co(I)Epc = -1.11, Epa = -1.01 nih.gov
Ni(bpy)₃₂Ni(III)/Ni(II)Epa = +1.81, Epc = +1.68 sid.ir

Data presented for illustrative purposes and may have been measured under different experimental conditions.

Characterization of Redox Potentials and Electroactive Behavior

The redox potentials of systems containing this compound are a direct reflection of their electronic structure. The electron-withdrawing nature of the nitrile group generally leads to an anodic shift (more positive potential) for reduction processes and a cathodic shift for oxidation processes of the ligand and its metal complexes.

Theoretical studies on a large number of 2,2'-bipyridine (B1663995) derivatives have shown a clear correlation between the presence of electron-withdrawing groups and an increase in the redox potential. rsc.orgchemrxiv.org This makes these compounds potentially suitable as electro-active materials in applications requiring specific redox windows.

For ruthenium complexes, the introduction of a carbonitrile group on one of the bipyridine ligands facilitates the reduction of that ligand. acs.org In zinc complexes with redox-active 2,2'-bipyridine, the bipyridine ligand can exist in neutral, radical anion, and dianion forms, each with distinct electrochemical signatures. nih.gov The stepwise reduction of the bipyridine moiety is accompanied by systematic changes in the geometry and bonding within the complex. nih.gov

The electroactive behavior is not limited to simple electron transfer events. In some cases, the redox processes can be coupled to chemical reactions, leading to more complex cyclic voltammograms. The stability of the electrogenerated species is a crucial factor, and studies have shown that many bipyridine complexes exhibit stable redox states within the timescale of cyclic voltammetry. utexas.edu

Influence of Substituents on Redox Windows and Electron Transfer Processes

Substituents on the 2,2'-bipyridine framework play a pivotal role in tuning the redox properties of the resulting ligands and their metal complexes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electronic energy levels and, consequently, the redox potentials.

Electron-Withdrawing Groups (EWGs): Substituents like nitrile (-CN), nitro (-NO₂), and carbonyl groups increase the redox potential, making the ligand easier to reduce. chemrxiv.orgrsc.orgchemrxiv.org In metal complexes, EWGs on the bipyridine ligands lead to a stabilization of the metal d-orbitals, making oxidation of the metal center more difficult (anodic shift in oxidation potential). acs.orgacs.org For instance, in a series of iron(II) bipyridine complexes, substituting the bipyridine with a -CF₃ group resulted in a significant increase in the redox potential compared to an -OMe substituted complex. rsc.orgosti.gov

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups decrease the redox potential, making the ligand harder to reduce. acs.orgrsc.orgosti.gov In metal complexes, EDGs destabilize the metal d-orbitals, making oxidation of the metal center easier (cathodic shift in oxidation potential). acs.org

This fine-tuning of redox potentials through substituent effects is a key strategy in the design of molecules for specific applications. For example, in the development of catalysts or materials for energy storage, the ability to control the redox window is paramount. Theoretical calculations have been successfully used to predict the redox potentials of a vast number of substituted bipyridines, aiding in the down-selection of promising candidates for experimental investigation. rsc.orgchemrxiv.org

The following table illustrates the effect of substituents on the Ru(III)/Ru(II) redox potential in a series of heteroleptic ruthenium(II) complexes.

Substituent (X) in [Ru(4,4′-X₂-bpy)₂(Mebpy-CN)]²⁺Hammett Parameter (σₚ)E₁/₂ (Ru³⁺/²⁺) (V vs SCE)
-N(CH₃)₂-0.830.87
-OCH₃-0.271.18
-CH₃-0.171.28

Data from acs.org

Investigation of Electroactive Materials for Energy Storage Applications (e.g., Redox Flow Batteries)

The tunable electrochemical properties of bipyridine derivatives, including this compound, have made them attractive candidates for investigation as electroactive materials in energy storage systems, particularly in non-aqueous redox flow batteries (RFBs). rsc.orgchemrxiv.orgnih.gov RFBs offer a scalable solution for grid-level energy storage, and the development of high-performance, cost-effective redox-active materials is a key research focus.

Theoretical screenings of numerous 2,2'-bipyridine derivatives have identified several promising candidates for use as anolytes (negative electrolytes) in organic RFBs. rsc.orgchemrxiv.org The presence of electron-withdrawing groups, such as carbonyl and nitro functionalities, can increase the redox potential, which is a desirable characteristic for anolytes. rsc.orgchemrxiv.org Furthermore, computational studies have been employed to predict the solubility of these compounds, another critical parameter for their application in flow batteries. rsc.orgchemrxiv.orgresearchgate.net

While many bipyridine derivatives show promise, challenges remain, such as achieving multiple reversible redox events at low potentials. nih.gov Some substituted bipyridines have been shown to undergo two reversible one-electron reductions. nih.gov The systematic analysis of structure-property relationships is crucial for designing new electrolytes with improved performance, including higher energy density and better cyclability. nih.gov

Iron and nickel complexes of bipyridine have been utilized in asymmetric non-aqueous RFBs. rsc.org By systematically modifying the substituents on the bipyridine ligands of an iron(II) complex, researchers were able to tune the redox potential over a range of 0.7 V, demonstrating the potential for developing higher voltage RFBs. rsc.orgosti.gov The nitrile group, as a strong electron-withdrawing substituent, would be expected to increase the redox potential of such complexes, potentially making them suitable for high-voltage applications.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool for chemists, offering a balance between computational cost and accuracy for the study of molecular systems. For 2,2'-bipyridine (B1663995) derivatives, DFT calculations are routinely employed to elucidate fundamental characteristics.

Elucidation of Electronic Structures and Ground State Geometries

DFT calculations are instrumental in determining the ground-state electronic structure and optimized geometries of 2,2'-bipyridine compounds. nih.govresearchgate.net These calculations reveal how substituents on the bipyridine core influence its electronic properties. For instance, the introduction of electron-withdrawing groups, such as the nitrile group in [2,2'-Bipyridine]-5-carbonitrile, can significantly alter the electron distribution across the molecule. rsc.orgchemrxiv.org Studies on various 2,2'-bipyridine derivatives have shown that the central C-C bond length between the two pyridine (B92270) rings is a strong indicator of the ligand's redox state. researchgate.net DFT methods, such as B3LYP, have been successfully used to study the electronic structures of numerous organometallic complexes containing 2,2'-bipyridine ligands in different oxidation states. nih.gov The results from these calculations often correlate well with experimental data, validating the computational approach. nih.gov

A study of 156 2,2'-bipyridine derivatives utilized DFT to calculate properties like redox potential and pKa. semanticscholar.orgnih.gov The findings indicated that electron-withdrawing functional groups increase the redox potential and molecular acidity. rsc.orgchemrxiv.org

Table 1: Selected Calculated Properties of 2,2'-Bipyridine Derivatives

DerivativeCalculated PropertyValueComputational Method
2,2'-BipyridineRedox Potential vs. pHVaries with pHDFT semanticscholar.org
Substituted 2,2'-BipyridinesRedox PotentialIncreased by e-withdrawing groupsDFT rsc.orgchemrxiv.org
Substituted 2,2'-BipyridinespKaReduced by e-withdrawing groupsDFT rsc.orgchemrxiv.org

Prediction of Spectroscopic and Electrochemical Properties

DFT calculations are also powerful in predicting spectroscopic and electrochemical properties. Theoretical calculations have been shown to have an excellent correlation with experimental absorption spectra for 2,2'-bipyridine derivatives, allowing for detailed assignments of electronic transitions. researchgate.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can estimate the electronic band gap, which is related to the UV-Vis absorption spectrum.

Furthermore, DFT is used to predict the redox potentials of these compounds, which is crucial for applications in areas like organic flow batteries. semanticscholar.orgnih.gov The calculations involve determining the energy difference between the neutral molecule and its reduced or oxidized forms. These theoretical predictions, often calibrated with experimental data for a subset of compounds, can guide the design of new materials with desired electrochemical characteristics. semanticscholar.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the properties of electronic excited states. arxiv.org

Simulation of Absorption and Emission Spectra

TD-DFT is a primary method for simulating the absorption and emission spectra of molecules. youtube.com For 2,2'-bipyridine derivatives, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These simulations help in understanding the nature of the transitions, for instance, whether they are localized on the ligand or involve metal-to-ligand charge transfer (MLCT) in the case of metal complexes. nih.gov To simulate emission spectra, the geometry of the molecule is first optimized in the excited state using TD-DFT, and then the energy of the transition back to the ground state is calculated. youtube.com

Table 2: Representative TD-DFT Calculated Spectral Data

Compound/ComplexTransition TypeCalculated Absorption λmax (nm)Calculated Emission λmax (nm)
4,4′-di-(2-(2,5-dimethoxyphenyl)ethenyl)-2,2′-bipyridineπ → π*Correlates well with experiment450 (experimental) researchgate.net
[Fe(bpy)₂(CN)₂]MLCT--

Analysis of Charge Transfer Characteristics and Excited State Dynamics

TD-DFT is crucial for analyzing the charge transfer characteristics of excited states. arxiv.org In many applications, the efficiency of a process depends on the nature and dynamics of charge transfer upon photoexcitation. For example, in donor-acceptor systems, TD-DFT can elucidate the pathway of electron transfer. rsc.org Studies on iron-bipyridine complexes have used TD-DFT in conjunction with ultrafast spectroscopy to characterize the dynamics of MLCT excited states and subsequent relaxation pathways, which can include spin crossover to metal-centered states. nih.govcore.ac.uk These investigations reveal how the ligand environment and solvent can manipulate the excited-state relaxation pathways and lifetimes, which is critical for the development of photosensitizers and photocatalysts. nih.govcore.ac.uk The analysis often involves examining the molecular orbitals involved in the electronic transitions to confirm the charge transfer nature of the excited state.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide a way to study the conformational flexibility and dynamics of molecules over time. biorxiv.orgnih.gov For a molecule like this compound, which has a rotational degree of freedom around the central C-C bond, MD simulations can explore the potential energy surface and identify the most stable conformations.

By simulating the molecule in a solvent box, researchers can understand how intermolecular interactions influence its conformation. mdpi.com The trajectories from MD simulations can be analyzed to calculate various properties, such as radial distribution functions, to understand the solvation structure around the molecule. Furthermore, combining MD with methods like MM-PBSA or MM-GBSA allows for the calculation of binding free energies, which is particularly relevant when studying the interaction of these molecules with other species. rsc.org While specific MD studies solely on this compound are not prevalent in the provided search results, the techniques are broadly applicable to understand its behavior in different environments and its interaction with other molecules, which is fundamental for designing new functional materials. mdpi.comrsc.org

Inter-annular Rotation and Planarity Effects on Molecular Properties

Theoretical investigations, primarily employing Density Functional Theory (DFT), have elucidated the conformational preferences and rotational energy barriers of the bipyridine framework. For the parent 2,2'-bipyridine molecule, a planar trans conformation is the most stable, with the nitrogen atoms oriented away from each other. The rotation around the central C-C bond to a cis conformation, where the nitrogen atoms are on the same side, requires overcoming a significant energy barrier. This rotation is crucial for the molecule to act as a chelating ligand to metal ions.

The introduction of a cyano (-CN) group at the 5-position of one of the pyridine rings, as in this compound, introduces an electronic perturbation that influences the molecule's conformational energetics and properties. The cyano group is a potent electron-withdrawing group, which can affect the electron density distribution across the bipyridine system and consequently alter the stability of different rotational conformers.

Quantum-chemical calculations on various substituted 2,2'-bipyridine derivatives have shown that the nature and position of the substituent have a pronounced effect on the rotational energy barrier between the syn (cis-like) and anti (trans-like) conformers. nih.gov While specific computational data for this compound is not extensively published in dedicated studies, the general principles derived from related systems can be applied. For instance, substituents can influence the rotational barrier through steric hindrance or by modifying the intramolecular interactions, such as weak hydrogen bonds or dipolar interactions. nih.gov

The planarity of the bipyridine system, dictated by the inter-annular dihedral angle, directly impacts the extent of π-conjugation between the two pyridine rings. A more planar conformation allows for greater overlap of the π-orbitals, leading to a more delocalized electronic structure. This delocalization, in turn, affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, increased planarity leads to a lower HOMO-LUMO energy gap, which has direct consequences for the molecule's absorption and emission spectra.

The following table, based on generalized findings for substituted bipyridines, illustrates the conceptual relationship between the inter-annular dihedral angle and key molecular properties for a hypothetical monosubstituted cyano-bipyridine.

Dihedral Angle (°)Relative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
0 (cis-planar)High-6.5-2.04.5
40 (twisted)Intermediate-6.7-1.84.9
180 (trans-planar)Lowest-6.8-1.75.1

Note: This table is illustrative and compiled from general principles of substituted bipyridine computational studies. The exact values for this compound would require specific DFT calculations. The trend shows that the trans-planar conformation is typically the most stable (lowest energy). As the molecule twists towards a cis conformation, the energy increases due to steric and electronic repulsion. The HOMO-LUMO gap is generally smallest for the most planar conformations, indicating a red-shift in absorption wavelength.

Design of Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are at the heart of modern technology. This compound derivatives are instrumental in the design of these materials, contributing to the development of more efficient and versatile devices. mdpi.com

Luminescent Materials for Light-Emitting Devices

Luminescent materials are essential for devices such as organic light-emitting diodes (OLEDs). The incorporation of this compound into these materials can significantly enhance their performance. For instance, when combined with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), and a polymer such as poly(ethylene glycol), these bipyridine compounds form intensely luminescent materials. demokritos.gr This is due to an efficient energy transfer process from the bipyridine ligand to the metal ion, resulting in the characteristic narrow-band emission of the metal. demokritos.gr The nitrile groups in the bipyridine structure can further modify the electronic properties, influencing the color and efficiency of the emitted light. acs.org

A notable example is the complex formed between lanthanide ions and 2,2'-bipyridine, which exhibits a bright blue luminescence. demokritos.gr Freeze-drying aqueous solutions of these components yields a solid material that emits the characteristic luminescence of the metal when excited at the ligand's absorption band. demokritos.gr This highlights the potential of these materials in the fabrication of solid-state lighting and display technologies. demokritos.gracs.org

Compound/SystemExcitation Wavelength (nm)Emission CharacteristicsReference
Lanthanide ions and 2,2'-bipyridine complex380Bright, broad blue luminescence demokritos.gr
Freeze-dried Poly(ethylene glycol), Lanthanide ions, and 2,2'-bipyridine337 (ligand absorption)Characteristic luminescence of the metal demokritos.gr

Photosensitizers for Solar Energy Conversion

In the quest for renewable energy, photosensitizers play a crucial role in converting solar energy into chemical or electrical energy. researchgate.net this compound derivatives are employed in the design of photosensitizers for applications like solar-driven CO₂ reduction.

For example, a bipyridine-containing covalent triazine framework (bpyCTF) with platinum nanoparticles (Pt@bpyCTF) has shown remarkable efficiency in the photoreduction of CO₂ to formic acid. researchgate.net This material exhibits a high rate of formic acid production and excellent selectivity. researchgate.net The nitrogen-rich structure of the bipyridine ligand, enhanced by the electron-withdrawing nitrile groups, contributes to its high CO₂ capture capacity and photocatalytic activity. researchgate.net

Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components. This compound and its analogues are excellent building blocks for creating intricate and functional supramolecular structures. demokritos.grnih.govacs.org

Metal-Organic Frameworks (MOFs) as Functional Building Blocks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The versatility of this compound derivatives as ligands allows for the synthesis of MOFs with tailored properties for various applications, including gas storage, separation, and catalysis. acs.orgresearchgate.netacs.orgnih.govmdpi.com

For instance, MOFs constructed from cerium(III) and 2,2'-bipyridine-5,5'-dicarboxylic acid demonstrate how subtle changes in solvent conditions can lead to different structural frameworks. acs.org This highlights the tunability of MOFs based on bipyridine ligands. Furthermore, manganese-based MOFs incorporating 2,2'-bipyridyl derivatives have been synthesized and characterized for their magnetic properties. mdpi.com The specific bipyridyl ligand used influences the resulting crystal structure and magnetic behavior of the MOF. mdpi.com

Metal IonBipyridine LigandResulting MOF and PropertiesReference
Cerium(III)2,2'-bipyridine-5,5'-dicarboxylic acidFormation of different frameworks based on solvent tuning acs.org
Manganese(II)2,2'-bipyridyl derivativesVaried crystal structures and magnetic properties mdpi.com

Covalent Organic Frameworks (COFs) for Networked Structures

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined, periodic structures. tcichemicals.com Derivatives of this compound, such as [2,2'-Bipyridine]-5,5'-dicarbaldehyde and [2,2'-bipyridine]-5,5'-diamine, are valuable building blocks for COF synthesis. tcichemicals.com These COFs have shown promise in applications like catalysis and gas separation. tcichemicals.com

A notable application is the integration of Rhenium(I) tricarbonyl complexes with 2,2'-bipyridine ligands into a COF for the electrochemical reduction of CO₂ to CO. rsc.org This demonstrates the potential of bipyridine-based COFs in addressing environmental challenges. Additionally, multifunctional COFs composed of triphenylamine (B166846) and 2,2'-bipyridine units can act as efficient heterogeneous photocatalysts. nih.gov These COFs can be further metalated to enhance their catalytic activity for specific organic transformations. nih.govmdpi.com

Molecular Recognition Systems and Chemical Sensors

The ability of this compound and its derivatives to form specific interactions with other molecules makes them valuable components in molecular recognition systems and chemical sensors. acs.org These systems are designed to detect and respond to the presence of specific chemical species. rsc.orgosti.gov

Ruthenium(II) bipyridine complexes, for example, can be used as luminescent chemosensors. nih.gov The luminescence of these complexes can be quenched in the presence of certain analytes, providing a basis for their detection. This principle has been applied to develop a sensor for Sudan I, a potentially carcinogenic food colorant. nih.gov The sensor, based on a [Ru(bpy)₂(CIP)]²⁺ probe, demonstrates high selectivity and sensitivity for Sudan I detection through a process known as the inner filter effect. nih.gov

The development of such sensors highlights the practical utility of this compound-based systems in food safety and environmental monitoring. The specific design of the bipyridine ligand, including the presence and position of nitrile groups, can be fine-tuned to optimize the sensor's performance for a particular target molecule.

Applications in Advanced Materials Science

Design of Selective Binding Interactions for Analyte Detection

The unique molecular architecture of [2,2'-Bipyridine]-5-carbonitrile makes it a highly effective scaffold for the development of chemosensors designed for the selective detection of specific analytes. The principle behind its function lies in the targeted interaction between the molecule and an analyte, which elicits a measurable signal, often optical or electrochemical. The design of these selective binding interactions is primarily dictated by the two key functional components of the molecule: the 2,2'-bipyridine (B1663995) core and the 5-carbonitrile group.

The 2,2'-bipyridine (bpy) unit is a cornerstone of coordination chemistry, renowned for its role as a bidentate chelating ligand that readily binds to a wide variety of metal ions. nih.govsigmaaldrich.cn This inherent ability to form stable complexes is the primary mechanism for analyte recognition, particularly for metallic cations. The two nitrogen atoms of the pyridine (B92270) rings form a "pincer-like" structure that coordinates with the metal center. rsc.org The stability and selectivity of this binding can be fine-tuned by the specific metal ion's size, charge, and electronic configuration.

The cyano (-C≡N) group at the 5-position plays a crucial, multifaceted role in modulating the binding and sensing properties of the molecule. As a versatile functional group, the nitrile moiety can be converted into other functionalities, but in the context of sensing, its intrinsic properties are key. researchgate.net The cyano group is a Lewis base and can act as a hydrogen bond acceptor, allowing for secondary interactions that can enhance the selectivity for a particular analyte. nih.gov Furthermore, its strong electron-withdrawing nature significantly influences the electronic structure and photophysical properties of the bipyridine system. This modulation is critical for fluorescent or colorimetric sensing. When the bipyridine unit binds to an analyte, the resulting perturbation of the molecule's electronic state can lead to a distinct change in its fluorescence emission or absorption spectrum, providing a clear signal for detection.

Research into derivatives of this compound has demonstrated their potential as selective fluorescent chemosensors for metal ions. A study focusing on a series of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles investigated their photophysical properties and fluorescence response in the presence of various metal cations. researchgate.net

In this research, the compounds were synthesized and their interaction with a panel of metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Al³⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, was evaluated. One particular derivative, 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile, exhibited a notable fluorescence quenching effect specifically in the presence of Fe³⁺ and Cu²⁺ ions, while showing minimal to no response to the other metal ions tested. researchgate.net This high selectivity is attributed to the specific coordination environment created by the bipyridine scaffold and the electronic influence of the cyano and other substituent groups. The quenching mechanism is often due to processes like photoinduced electron transfer (PET) from the excited sensor molecule to the bound metal ion.

The findings highlight how the this compound framework can be utilized to design sensors that are not only sensitive but also highly selective, enabling the detection of specific analytes in a complex mixture.

Interactive Data Table: Fluorescence Response of a this compound Derivative

The table below summarizes the observed fluorescence response of 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile in the presence of various metal ions, demonstrating its selectivity.

Metal IonAnalyteObserved Fluorescence ResponseSelectivity
Fe³⁺Iron(III)Significant QuenchingSelective
Cu²⁺Copper(II)Significant QuenchingSelective
Na⁺SodiumNo Significant ChangeNon-responsive
K⁺PotassiumNo Significant ChangeNon-responsive
Mg²⁺MagnesiumNo Significant ChangeNon-responsive
Ca²⁺CalciumNo Significant ChangeNon-responsive
Ba²⁺BariumNo Significant ChangeNon-responsive
Al³⁺AluminumNo Significant ChangeNon-responsive
Pb²⁺Lead(II)No Significant ChangeNon-responsive
Cr³⁺Chromium(III)No Significant ChangeNon-responsive
Mn²⁺Manganese(II)No Significant ChangeNon-responsive
Co²⁺Cobalt(II)No Significant ChangeNon-responsive
Ni²⁺Nickel(II)No Significant ChangeNon-responsive
Zn²⁺Zinc(II)No Significant ChangeNon-responsive

Data sourced from a study on the chemosensory properties of new cyanosubstituted 2,2'-bipyridine derivatives. researchgate.net

Research on Interactions Within Biological Systems Ligand and Probe Development

Exploration of Ligand Interactions with Biomolecules in Model Systems

Metal complexes built around polypyridyl ligands, such as derivatives of 2,2'-bipyridine (B1663995), are widely explored for their ability to bind to biomolecules, with DNA being a primary target of investigation. nih.gov The interaction with DNA is typically non-covalent and can occur through several modes: intercalation, groove binding, or electrostatic interactions. The specific mode and affinity of binding are largely dictated by the size, shape, and electronic properties of the ligands attached to the metal center. rsc.org

The introduction of a substituent onto the bipyridine frame modifies the electronic distribution within the ligand. The cyano group (–CN) is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the π-accepting ability of the triple bond. When placed at the 5-position of a bipyridine ligand in a metal complex, it lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org This electronic perturbation can have several consequences for biomolecular interactions:

Modulation of Binding Affinity: The change in the electronic density of the complex can alter the strength of both intercalative and electrostatic interactions with DNA. The precise effect on binding constants would require experimental validation, but this tuning capability is a key driver for synthesizing substituted ligands. nih.gov

Influence on Interaction Specificity: The electronic nature of the ligand can influence whether the complex favors binding to the major or minor groove of DNA or shows a preference for certain base-pair sequences.

The table below illustrates how different substituents on a bipyridine ligand can alter the electronic properties of a resulting ruthenium complex, providing context for the anticipated effect of a cyano group.

Substituent (X) on 4,4'-bipyridineSubstituent NatureEffect on Ligand LUMO EnergyImpact on Ru(II)/Ru(III) Redox PotentialReference
-NH2 (Amino)Strong Electron-DonatingIncreases EnergyDecreases (Easier to Oxidize) researchgate.net
-t-Bu (tert-Butyl)Weak Electron-DonatingSlightly Increases EnergySlightly Decreases researchgate.net
-H (Unsubstituted)NeutralBaselineBaseline researchgate.net
-Cl (Chloro)Weak Electron-WithdrawingSlightly Decreases EnergySlightly Increases researchgate.net
-NO2 (Nitro)Strong Electron-WithdrawingDecreases EnergyIncreases (Harder to Oxidize) researchgate.net
-CN (Cyano)Strong Electron-WithdrawingExpected to Decrease EnergyExpected to IncreaseGeneral Principle

Development of Metal-Based Probes for Biochemical Research and Imaging

The unique photophysical properties of d⁶ metal complexes, particularly those of ruthenium(II) and rhenium(I), make them excellent candidates for the development of luminescent probes for biochemical research and cellular imaging. rsc.orgnih.gov These complexes often exhibit features highly desirable for imaging applications, including high photostability, large Stokes shifts (separation between absorption and emission peaks), and long-lived excited states. nih.gov

A key feature of many polypyridyl metal complexes is their "light-switch" behavior, where their luminescence is significantly enhanced upon binding to a biomolecule like DNA. nih.gov This phenomenon occurs because, in an aqueous environment, the excited state of the complex is often quenched by water molecules. Upon intercalation into the hydrophobic interior of the DNA helix, the complex is shielded from this quenching, causing its luminescence to "turn on". nih.gov

The photophysical properties that govern a probe's effectiveness can be systematically tuned by modifying its ligands. Incorporating [2,2'-Bipyridine]-5-carbonitrile into a metal complex, such as a Ru(II) or Re(I) center, is expected to have predictable effects on its potential as a probe:

Excited-State Lifetime: The lifetime of the luminescent state is another critical parameter for advanced imaging techniques. The electronic changes induced by the cyano group would also be expected to modulate this lifetime. rsc.org

The following table summarizes the anticipated effects of incorporating this compound into a luminescent metal probe compared to a probe with an unsubstituted bipyridine ligand.

Photophysical PropertyComplex with Unsubstituted BipyridineExpected Effect in Complex with this compoundUnderlying PrincipleReference
LUMO Energy of LigandBaselineLoweredStrong electron-withdrawing nature of the cyano group. researchgate.netrsc.org
MLCT EnergyBaselineLower (Red-Shifted)Reduced HOMO-LUMO gap. rsc.org
Absorption Maximum (λabs)Typical visible region (e.g., ~450 nm for Ru(II))Shifted to longer wavelengths (red-shift).Lower energy required for MLCT transition. researchgate.net
Emission Maximum (λem)Typical visible region (e.g., ~600-620 nm for Ru(II))Shifted to longer wavelengths (red-shift).Emission from a lower-energy MLCT state. rsc.org
Luminescence Quantum Yield (Φ)VariablePotentially decreasedEnergy gap law; lower energy gap can favor non-radiative decay.General Principle

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Architecturally Complex [2,2'-Bipyridine]-5-carbonitrile Systems

The synthesis of bipyridine derivatives has evolved significantly, moving beyond traditional methods to embrace more efficient and versatile strategies. nih.gov While early approaches often involved harsh conditions and resulted in low yields, modern synthetic chemistry offers a toolkit of sophisticated reactions to construct complex bipyridine-based architectures. researchgate.net

A cornerstone of modern bipyridine synthesis is the use of metal-catalyzed cross-coupling reactions. nih.gov Techniques like Suzuki, Stille, and Negishi couplings have become indispensable for creating both symmetrical and unsymmetrical bipyridines with a high degree of functional group tolerance. researchgate.netresearchgate.netmdpi.com For instance, the Suzuki coupling, which utilizes pyridyl boronic acids, has proven to be a robust method for generating a variety of bipyridine compounds. nih.govresearchgate.net Similarly, Negishi coupling offers another powerful route to functionalized bipyridines. researchgate.netmdpi.com

Beyond these established methods, researchers are continuously exploring novel synthetic pathways. Recent advancements include the development of metal-free protocols and the use of pyridine (B92270) N-oxides as precursors, which can offer improved regio- and chemoselectivity. lboro.ac.uklboro.ac.uk The dehydrogenative dimerization of unfunctionalized pyridines using palladium catalysis is another promising approach for the streamlined synthesis of 2,2'-bipyridyl derivatives. researchgate.net Furthermore, visible-light-induced C-C coupling reactions are emerging as a green and efficient method for constructing bipyridine frameworks. frontiersin.org These advanced strategies are crucial for accessing architecturally complex systems with precisely tailored properties for specific applications.

Table 1: Comparison of Synthetic Methods for Bipyridine Derivatives

Synthetic MethodKey FeaturesAdvantagesChallenges
Suzuki Coupling Palladium-catalyzed reaction of a pyridyl boronic acid with a halopyridine. nih.govHigh yields, good functional group tolerance. nih.govresearchgate.netStability of some boronic acid derivatives. nih.gov
Stille Coupling Palladium-catalyzed reaction of an organotin compound with a halopyridine. mdpi.comVersatile for various bipyridine derivatives. mdpi.comToxicity of organotin reagents. mdpi.com
Negishi Coupling Palladium- or nickel-catalyzed reaction of an organozinc compound with a halopyridine. researchgate.netmdpi.comGood reactivity and functional group compatibility. researchgate.netRequires preparation of organozinc reagents. mdpi.com
Metal-Free C-H Functionalization Utilizes reagents like bis-phenalenyl compounds to activate C-H bonds. nih.govAvoids transition metal contamination. researchgate.netCan require specific activating groups. nih.gov
Visible-Light Photocatalysis Uses light to promote C-C bond formation. frontiersin.orgEnvironmentally friendly, mild reaction conditions. frontiersin.orgSubstrate scope may be limited. frontiersin.org

Rational Design of Multifunctional Materials Incorporating the 5-Cyano Bipyridine Moiety

The rational design of multifunctional materials hinges on the ability to precisely control their chemical structure and, consequently, their physical and chemical properties. The this compound scaffold is an excellent platform for this endeavor due to the tunability of the bipyridine core and the influential role of the cyano substituent. researchgate.net The electron-withdrawing nature of the cyano group significantly impacts the electronic structure of the molecule, which in turn governs the properties of the resulting materials. mdpi.com

A key strategy in the design of these materials is the careful selection of metal ions for coordination with the bipyridine ligand. The choice of metal can dramatically alter the photophysical and electrochemical properties of the resulting complex. For example, ruthenium and iridium complexes of bipyridine derivatives are known for their luminescent properties and are used in applications such as photosensitizers. researchgate.netrsc.org

Furthermore, the introduction of additional functional groups onto the bipyridine backbone allows for the fine-tuning of material properties. By strategically placing substituents with specific electronic or steric characteristics, researchers can engineer materials with tailored functionalities for applications in catalysis, sensing, and electronics. researchgate.net This molecular-level control is essential for creating the next generation of advanced materials with enhanced performance and novel capabilities.

Integration into Hybrid Materials for Enhanced Performance in Diverse Applications

The incorporation of this compound and its derivatives into hybrid materials represents a significant step towards creating materials with synergistic properties and enhanced performance. Two prominent classes of hybrid materials where bipyridine ligands have made a substantial impact are Metal-Organic Frameworks (MOFs) and perovskite solar cells.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The integration of bipyridine moieties, such as those derived from 2,2'-bipyridine-5,5'-dicarboxylic acid, into MOF structures introduces additional coordination sites. rsc.org This allows for the post-synthetic modification of the framework through the introduction of secondary metal sites, which can enhance the material's performance in applications like gas sorption and catalysis. rsc.orgresearchgate.net For instance, MOFs containing accessible bipyridine units have shown promise for the capture of toxic gases like hydrogen sulfide. rsc.org The ability to tailor the pore environment and introduce specific functionalities makes these hybrid materials highly versatile. core.ac.uk

Perovskite Solar Cells:

Leveraging Machine Learning and High-Throughput Screening for Derivative Discovery

The vast chemical space of possible this compound derivatives presents both an opportunity and a challenge for the discovery of new functional materials. Traditional experimental approaches to explore this space can be time-consuming and resource-intensive. To accelerate the discovery process, researchers are increasingly turning to computational methods, including high-throughput screening (HTS) and machine learning (ML). acs.org

High-throughput screening involves the rapid, automated testing of large libraries of compounds for a specific property or activity. In the context of bipyridine derivatives, computational HTS can be used to virtually screen thousands of potential structures and predict their electronic, photophysical, or catalytic properties. acs.org This allows researchers to prioritize the most promising candidates for experimental synthesis and characterization.

Machine learning models, trained on existing experimental and computational data, can further enhance the discovery process. acs.org These models can learn the complex relationships between the structure of a bipyridine derivative and its properties, enabling the prediction of performance for yet-unsynthesized compounds. This predictive power can guide the rational design of new ligands and complexes with optimized characteristics for specific applications. The synergy between high-throughput screening and machine learning offers a powerful paradigm for navigating the extensive landscape of bipyridine chemistry and uncovering novel materials with exceptional performance.

Exploration of New Theoretical Models for Predicting Complex System Behavior

A deeper understanding of the behavior of complex systems incorporating this compound requires the development and application of advanced theoretical models. nih.gov Computational chemistry provides a powerful lens through which to investigate the electronic structure, excited states, and reactivity of these molecules and their metal complexes. researchgate.net

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used computational methods to model the ground and excited states of bipyridine complexes. nih.govresearchgate.net These calculations can provide valuable insights into the nature of metal-to-ligand charge transfer (MLCT) excited states, which are often crucial for the photophysical and photochemical properties of these systems. nih.govresearchgate.net For example, computational modeling has been used to understand the vibronic structure observed in the emission spectra of ruthenium-bipyridine complexes. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2,2'-Bipyridine]-5-carbonitrile derivatives, and how are reaction conditions optimized?

  • Methodology : Derivatives are typically synthesized via cross-coupling reactions or nucleophilic substitution. For example, a Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups at the 5-position. Reaction optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperatures (80–120°C) to improve yields. Post-synthetic modifications, such as cyanation using CuCN, are also employed .
  • Data Example : A 4-(dimethylamino)phenyl-substituted derivative was synthesized with a 78% yield using Pd catalysis and characterized via HRMS (m/z 315.1564 [M+H]⁺) .

Q. How are this compound complexes characterized for metal-binding studies?

  • Methodology : UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands, while cyclic voltammetry assesses redox potentials (e.g., Fe²⁺/Fe³⁺ couples). X-ray crystallography (using SHELX for refinement) resolves coordination geometry, with bond lengths and angles indicating electronic effects of the nitrile group .
  • Example : Fe(II) complexes exhibit LMCT bands at ~450 nm and redox potentials shifted by 0.2 V compared to unsubstituted bipyridine ligands .

Advanced Research Questions

Q. How do substituents at the 5-position influence the electronic properties of this compound metal complexes?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the nitrile group. Spectroscopic and electrochemical data are correlated with computational results to validate π-backbonding interactions. For example, nitrile substituents lower LUMO energies, enhancing catalytic activity in photoredox reactions .
  • Data Contradiction : Experimental redox potentials may deviate from DFT predictions due to solvent effects, requiring corrections using continuum solvation models .

Q. What strategies resolve crystallographic ambiguities in this compound complexes with disordered ligands?

  • Methodology : SHELXL refinement tools (e.g., PART, SUMP) partition disordered atoms. Twinning detection (via PLATON) and high-resolution data (≤0.8 Å) improve model accuracy. For example, a Fe(II)-bipyridine complex with a radical anion ligand required iterative refinement to resolve bond-length alternations .
  • Case Study : A study on [Fe(bpy)(mes)₂]⁻ achieved a final R-factor of 0.032 by refining anisotropic displacement parameters and applying extinction corrections .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled in structural assignments?

  • Methodology : Multi-technique validation: X-ray crystallography provides definitive bond connectivity, while ¹H/¹³C NMR assigns solution-state conformers. Dynamic NMR can detect fluxional behavior in nitrile-containing complexes. For ambiguous cases, NOESY or HSQC correlations resolve positional isomerism .
  • Example : A nitrile-substituted bipyridine ligand showed discrepancies in aromatic proton shifts due to crystal packing effects, resolved via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.